molecular formula C14H9FOS B12837105 7-fluorodibenzo[b,e]thiepin-11(6H)-one

7-fluorodibenzo[b,e]thiepin-11(6H)-one

Cat. No.: B12837105
M. Wt: 244.29 g/mol
InChI Key: YKAGRTZOYCWRFL-UHFFFAOYSA-N
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Description

7-Fluorodibenzo[b,e]thiepin-11(6H)-one is an organic compound belonging to the dibenzo[b,e]thiepin family. This compound is characterized by the presence of a fluorine atom at the 7th position and a ketone group at the 11th position. It is a derivative of dibenzo[b,e]thiepin, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluorodibenzo[b,e]thiepin-11(6H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of dibenzo[b,e]thiepin-11(6H)-one using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selective fluorination at the 7th position.

Industrial Production Methods

For large-scale production, the synthesis process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of high-purity reagents and solvents, along with advanced purification techniques like recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

7-Fluorodibenzo[b,e]thiepin-11(6H)-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted dibenzo[b,e]thiepin derivatives.

Scientific Research Applications

7-Fluorodibenzo[b,e]thiepin-11(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-fluorodibenzo[b,e]thiepin-11(6H)-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The ketone group can participate in various biochemical reactions, potentially leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: A similar compound with two fluorine atoms and a hydroxyl group instead of a ketone.

    Dibenzo[b,e]thiepin-11-ol: Lacks the fluorine atom and has a hydroxyl group at the 11th position.

Uniqueness

7-Fluorodibenzo[b,e]thiepin-11(6H)-one is unique due to the presence of a single fluorine atom and a ketone group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the ketone group provides a versatile functional site for further chemical modifications.

Properties

Molecular Formula

C14H9FOS

Molecular Weight

244.29 g/mol

IUPAC Name

7-fluoro-6H-benzo[c][1]benzothiepin-11-one

InChI

InChI=1S/C14H9FOS/c15-12-6-3-5-9-11(12)8-17-13-7-2-1-4-10(13)14(9)16/h1-7H,8H2

InChI Key

YKAGRTZOYCWRFL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2F)C(=O)C3=CC=CC=C3S1

Origin of Product

United States

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